2-(2-Acetyl-4-methylphenoxy)acetic acid

Vue d'ensemble

Description

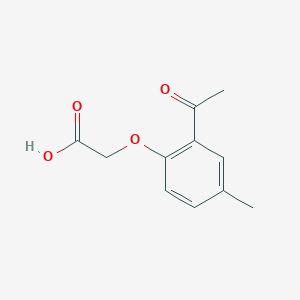

2-(2-Acetyl-4-methylphenoxy)acetic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of phenoxyacetic acid, characterized by the presence of an acetyl group and a methyl group on the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetyl-4-methylphenoxy)acetic acid typically involves the reaction of 2-acetyl-4-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Acetyl-4-methylphenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: 2-(2-Carboxy-4-methylphenoxy)acetic acid.

Reduction: 2-(2-Hydroxy-4-methylphenoxy)acetic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Organic Chemistry

2-(2-Acetyl-4-methylphenoxy)acetic acid serves as a versatile intermediate in organic synthesis. Its derivatives can be utilized in various chemical reactions:

- Esterification: Used to form esters with alcohols.

- Amide Coupling: Acts as an acylating agent in amide bond formation.

- Functional Group Transformations: Can undergo transformations to introduce other functional groups, enhancing its utility in synthetic pathways.

Agrochemistry

The compound has been studied for its potential as a bioactive herbicide. Research indicates that phenoxyacetic acid derivatives exhibit herbicidal properties, making them suitable candidates for agricultural applications:

- Mechanism of Action: These compounds disrupt plant growth by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.

- Computational Studies: Recent studies utilize computational chemistry tools to evaluate the herbicide-likeness of this compound and its derivatives, predicting their efficacy against various weed species.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Its mechanism may involve the inhibition of specific enzymes critical for bacterial cell wall synthesis, contributing to its effectiveness against certain bacterial strains.

Anti-inflammatory Effects

Additionally, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Studies have shown that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

Study on Herbicidal Efficacy

A notable study evaluated the herbicidal efficacy of phenoxyacetic acid derivatives, including this compound. The results demonstrated significant growth inhibition of target weed species compared to control groups, highlighting the compound's potential as a selective herbicide.

Toxicological Assessments

Toxicological assessments have been conducted to evaluate the safety profile of this compound in agricultural applications. The studies focused on its environmental impact and potential toxicity to non-target organisms, ensuring compliance with regulatory standards .

Mécanisme D'action

The mechanism of action of 2-(2-Acetyl-4-methylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group may play a role in modulating the compound’s activity by influencing its binding affinity and specificity. The phenoxyacetic acid moiety can interact with various biological pathways, potentially leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-Acetylphenoxy)acetic acid

- 2-(4-Methylphenoxy)acetic acid

- 2-(2-Hydroxy-4-methylphenoxy)acetic acid

Uniqueness

2-(2-Acetyl-4-methylphenoxy)acetic acid is unique due to the presence of both an acetyl group and a methyl group on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Activité Biologique

2-(2-Acetyl-4-methylphenoxy)acetic acid is a phenoxyacetic acid derivative characterized by the presence of an acetyl group and a methyl group on the phenoxy ring. This compound, with the CAS number 88521-62-4, has garnered attention in various research fields due to its potential biological activities, particularly in agrochemistry and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H12O4

- Melting Point : 193–195 °C

- Structure : The compound features a phenolic component linked to an acetic acid unit, enhancing its solubility and reactivity in various chemical environments .

Biological Activity

The biological activity of this compound has been primarily investigated in two domains: agrochemistry and medicinal chemistry .

Agrochemical Applications

- Herbicidal Activity :

- Studies indicate that derivatives of phenoxyacetic acids, including this compound, exhibit herbicidal properties by interacting with auxin receptors such as TIR1. This interaction leads to plant growth regulation and can effectively control broadleaf weeds in cereal crops .

- Comparative studies have shown that this compound has enhanced herbicidal activity compared to other similar compounds due to its unique structural features.

Medicinal Applications

- Anticancer Activity :

- Preliminary investigations suggest that this compound may possess anticancer properties. For instance, its structural analogs have been evaluated for their ability to inhibit cancer cell proliferation across various cell lines.

- In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound may interact with specific enzymes or receptors, influencing metabolic pathways critical for cell growth and division.

- Signal Transduction Modulation : It is hypothesized that this compound alters signal transduction pathways related to apoptosis and cell proliferation, thereby exerting its anticancer effects .

Case Studies and Research Findings

Several studies have focused on the biological activities of phenoxyacetic acid derivatives, providing insights into the potential applications of this compound:

Propriétés

IUPAC Name |

2-(2-acetyl-4-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7-3-4-10(15-6-11(13)14)9(5-7)8(2)12/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRNXJHFSXDXDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364200 | |

| Record name | Acetic acid, (2-acetyl-4-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88521-62-4 | |

| Record name | Acetic acid, (2-acetyl-4-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.